Tributyl(cyclododecyloxy)stannane
Description
Properties
CAS No. |
62774-18-9 |
|---|---|
Molecular Formula |
C24H50OSn |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
tributyl(cyclododecyloxy)stannane |
InChI |
InChI=1S/C12H23O.3C4H9.Sn/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;3*1-3-4-2;/h12H,1-11H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
HECJVRFQBDYPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key properties of Tributyl(cyclododecyloxy)stannane and analogous compounds, inferred from structural and functional analogs in the literature.
Key Findings and Analysis
Substituent Effects on Reactivity and Stability
- Bulky substituents like cyclododecyloxy or sebacoyl dioxy reduce reactivity due to steric hindrance but improve thermal stability. This contrasts with smaller groups (e.g., thiophen-2-yl), which facilitate coupling reactions in polymer synthesis .
- Tributyl[(methoxymethoxy)methyl]stannane demonstrates unique utility as a hydroxymethyl anion equivalent, avoiding chiral center formation in stereosensitive syntheses .
Toxicity Trends Organotin compounds generally exhibit high toxicity, with (sebacoyldioxy)bis(tributyl)stannane showing an acute LD₅₀ of 18 mg/kg in mice (intravenous) . Substituted groups may alter bioavailability; for example, hydrophilic groups like methoxymethoxy could increase systemic absorption.
Synthetic Methodologies
- Thiophenyl derivatives are synthesized via lithiation followed by tin coupling, a common route for Stille reaction precursors .
- Hydrophilic substituents (e.g., methoxymethoxy) require multi-step procedures involving protective groups and boron trifluoride catalysis .
Industrial and Research Applications
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